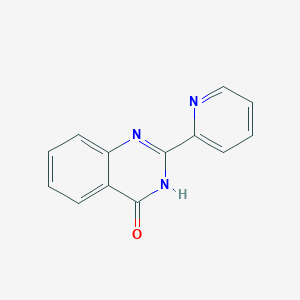

4-Hydroxy-2-(2-pyridyl)quinazoline

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 2-(pyridin-2-yl)quinazolin-4-ol, reflecting the standard naming conventions for heterocyclic compounds. This nomenclature follows the International Union of Pure and Applied Chemistry guidelines by identifying the quinazoline ring system as the parent structure, with the pyridin-2-yl substituent at position 2 and the hydroxyl group at position 4. The Chemical Abstracts Service registry number 28594-60-7 serves as the unique identifier for this specific compound in chemical databases worldwide.

The compound is officially registered under the Chemical Abstracts Service number 28594-60-7, which provides unambiguous identification across all major chemical databases and literature sources. The MDL number MFCD00973749 serves as an additional identifier in the Molecular Design Limited database system, though some sources also reference MFCD01330934. These registry numbers ensure consistent identification and prevent confusion with structurally similar quinazoline derivatives that may possess different substitution patterns or regioisomeric arrangements.

The systematic nomenclature approach places emphasis on the quinazoline core as the principal functional group, with the pyridine ring designated as a substituent at the 2-position. This naming convention aligns with established International Union of Pure and Applied Chemistry protocols for naming fused heterocyclic systems containing multiple nitrogen atoms. The hydroxyl functionality at position 4 is designated using the "-ol" suffix, indicating the presence of this important functional group that contributes to the compound's chemical reactivity and potential biological activity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is definitively established as C₁₃H₉N₃O, representing a composition of thirteen carbon atoms, nine hydrogen atoms, three nitrogen atoms, and one oxygen atom. This molecular composition reflects the structural complexity arising from the fusion of quinazoline and pyridine ring systems with the additional hydroxyl substituent. The molecular weight is consistently reported as 223.24 daltons across multiple authoritative chemical databases, though some sources indicate 223.23 daltons due to rounding differences in atomic weight calculations.

The elemental composition analysis reveals several important structural features that influence the compound's physical and chemical properties. The high nitrogen content, representing 18.8% of the total molecular weight, contributes significantly to the compound's basicity and potential for hydrogen bonding interactions. The carbon-to-hydrogen ratio of approximately 1.44:1 indicates a highly unsaturated aromatic system, consistent with the presence of two fused aromatic ring systems. The single oxygen atom, representing 7.2% of the molecular weight, corresponds to the hydroxyl group at position 4 of the quinazoline ring.

Table 1.1: Molecular Composition Analysis of this compound

| Element | Count | Atomic Weight | Mass Contribution | Percentage |

|---|---|---|---|---|

| Carbon | 13 | 12.011 | 156.143 | 69.9% |

| Hydrogen | 9 | 1.008 | 9.072 | 4.1% |

| Nitrogen | 3 | 14.007 | 42.021 | 18.8% |

| Oxygen | 1 | 15.999 | 15.999 | 7.2% |

| Total | 26 | - | 223.235 | 100.0% |

The molecular formula provides insight into the degree of unsaturation within the structure, calculated using the formula (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. For C₁₃H₉N₃O, the degree of unsaturation equals (2×13 + 2 + 3 - 9)/2 = 11, indicating eleven degrees of unsaturation. This value corresponds to the presence of two aromatic ring systems (quinazoline and pyridine) containing a total of eleven multiple bonds and rings, confirming the highly aromatic nature of the compound.

Structural Isomerism in Quinazoline Derivatives

The structural framework of this compound exhibits multiple possibilities for isomerism, particularly regarding the positioning of the pyridyl substituent and the hydroxyl group on the quinazoline core. Positional isomers arise from the attachment of the pyridine ring at different positions on the quinazoline system, creating distinct compounds with identical molecular formulas but different connectivity patterns. The 2-(pyridin-2-yl) arrangement represents one specific regioisomer, where the pyridine nitrogen is positioned ortho to the attachment point connecting the two ring systems.

Related positional isomers include 2-(pyridin-3-yl)quinazolin-4-ol (Chemical Abstracts Service 50362-93-1) and 2-(pyridin-4-yl)quinazolin-4-ol (Chemical Abstracts Service 6484-23-7), which maintain the same molecular formula C₁₃H₉N₃O but differ in the position of the nitrogen atom within the pyridine ring. These compounds demonstrate how subtle structural variations can create distinct chemical entities with potentially different physical properties, reactivity patterns, and biological activities. The pyridin-2-yl isomer exhibits unique characteristics due to the proximity of the pyridine nitrogen to the quinazoline ring junction, enabling potential intramolecular interactions.

Table 1.2: Positional Isomers of Hydroxypyridylquinazolines

| Compound Name | Chemical Abstracts Service Number | Pyridine Nitrogen Position | Molecular Formula |

|---|---|---|---|

| 2-(pyridin-2-yl)quinazolin-4-ol | 28594-60-7 | ortho | C₁₃H₉N₃O |

| 2-(pyridin-3-yl)quinazolin-4-ol | 50362-93-1 | meta | C₁₃H₉N₃O |

| 2-(pyridin-4-yl)quinazolin-4-ol | 6484-23-7 | para | C₁₃H₉N₃O |

Functional group isomerism also occurs within the quinazoline derivative family, where the hydroxyl group at position 4 can exist in tautomeric equilibrium with a ketone form. This tautomerism between the 4-hydroxyquinazoline and 4(3H)-quinazolinone forms represents a significant structural consideration, as both forms may coexist in solution depending on environmental conditions such as pH, temperature, and solvent polarity. The equilibrium between these tautomeric forms influences the compound's chemical reactivity and interaction profiles with other molecules.

Synonymous Terminology Across Chemical Databases

The compound this compound is referenced under multiple synonymous names across different chemical databases and literature sources, reflecting variations in nomenclature conventions and historical naming practices. The most frequently encountered synonyms include 2-(Pyridin-2-yl)quinazolin-4-ol, 4(3H)-Quinazolinone, 2-(2-pyridinyl)-, and 2-(Pyridin-2-yl)quinazolin-4(1H)-one. These alternative names arise from different approaches to describing the tautomeric forms and protonation states of the molecule.

The terminology variations reflect different perspectives on the compound's predominant structural form under standard conditions. The designation "4-hydroxy" emphasizes the presence of the hydroxyl functional group, while names incorporating "quinazolinone" highlight the potential ketone tautomer. Database entries frequently include multiple synonymous names to ensure comprehensive searchability and prevent overlooking relevant literature due to nomenclature differences. The systematic International Union of Pure and Applied Chemistry name 2-(pyridin-2-yl)quinazolin-4-ol provides the most unambiguous designation for the compound.

Table 1.3: Synonymous Nomenclature in Chemical Databases

| Database Type | Primary Name | Alternative Synonyms |

|---|---|---|

| International Union of Pure and Applied Chemistry | 2-(pyridin-2-yl)quinazolin-4-ol | - |

| Chemical Abstracts Service | This compound | 4(3H)-Quinazolinone, 2-(2-pyridinyl)- |

| Commercial Suppliers | This compound | 2-(Pyridin-2-yl)quinazolin-4(1H)-one |

| Research Literature | 2-(pyridin-2-yl)quinazolin-4(3H)-one | 2-(Pyridin-2-yl)quinazolin-4-ol |

Cross-database terminology analysis reveals that commercial chemical suppliers often prefer the "this compound" designation, as this name clearly identifies both the hydroxyl substituent position and the pyridyl attachment point. Academic literature demonstrates more varied usage, with recent publications increasingly adopting the systematic International Union of Pure and Applied Chemistry nomenclature for precision and clarity. Understanding these nomenclature variations is essential for comprehensive literature searches and ensures that all relevant research findings are identified regardless of the specific naming convention employed by different sources.

The consistency of the Chemical Abstracts Service registry number 28594-60-7 across all databases provides a reliable method for unambiguous compound identification, regardless of the specific nomenclature variations encountered in different sources. This registry number serves as the definitive identifier that links all synonymous names to the same chemical entity, facilitating accurate cross-referencing and preventing confusion with structurally related compounds that may share similar names but possess different Chemical Abstracts Service numbers.

Properties

IUPAC Name |

2-pyridin-2-yl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-13-9-5-1-2-6-10(9)15-12(16-13)11-7-3-4-8-14-11/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWDRAMFFJADEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349793 | |

| Record name | 2-pyridin-2-yl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28594-60-7 | |

| Record name | 2-pyridin-2-yl-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation of Acetylanthranilic Acid with 2-Pyridinecarboxaldehyde

A patented process (US3748325A) describes the preparation of quinazolinone derivatives, including this compound, by reacting acetylanthranilic acid with 2-pyridinecarboxaldehyde in acetic acid and acetic anhydride at 80–110°C for 1 to 3 hours. This reaction forms an intermediate 2-methyl-3,1-benzoxazin-4-one, which is then reacted with o-toluidine in dry solvents such as benzene, toluene, pyridine, or picoline in the presence of condensing agents like phosphorus trichloride or phosphorus oxychloride at 60–100°C. The process yields 2-(2-pyridyl)vinyl-substituted quinazolinones, precursors to the target compound.

Stepwise Synthesis via Substituted Methyl 2-Aminobenzoates

Research literature outlines a multi-step synthetic route involving:

Conversion of substituted methyl 2-aminobenzoates into amides under mild conditions using triethylamine as a base.

Annulation with hydrazine hydrate in boiling ethanol to form quinazolinone cores.

Subsequent condensation with 2-pyridyl aldehydes to introduce the 2-pyridyl substituent at position 2.

This method allows for the introduction of various substituents and precise control over the quinazoline framework, including the 4-hydroxy group.

Advanced Multi-Component and Catalytic Synthetic Methods

Recent advances in quinazoline synthesis have introduced eco-friendly, atom-efficient, and high-yielding multi-component reactions (MCRs) and catalytic processes that could be adapted for this compound:

Iodine-Catalyzed One-Pot Synthesis : Substituted benzaldehydes react with o-aminoarylketones in the presence of ammonium acetate and iodine catalyst at moderate temperature, providing quinazoline derivatives in 91–97% yields without chromatographic purification.

Ionic Liquid Catalysis : Butylmethylimidazolium tetrachloroferrate (Bmim[FeCl4]) catalyzes solvent-free one-pot reactions of substituted aldehydes with 2-aminobenzophenones and ammonium acetate, yielding quinazolines efficiently with easy catalyst recyclability.

Copper-Catalyzed Annulation : Copper catalysts enable rapid construction of quinazoline derivatives from gem-dibromovinylanilides and N-tosyl-o-bromobenzamide derivatives under reflux, with good isolated yields (70–81%).

While these methods are primarily reported for quinazoline derivatives broadly, their principles are applicable for the synthesis of this compound, especially for introducing the 2-pyridyl moiety and hydroxy functionality under mild and sustainable conditions.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The acetylanthranilic acid and 2-pyridinecarboxaldehyde condensation method is well-documented and provides a reliable route to this compound derivatives with good control over substitution patterns.

Multi-component reactions catalyzed by iodine or ionic liquids offer environmentally friendly and efficient alternatives, minimizing purification steps and solvent use, which is advantageous for scale-up and industrial applications.

The use of phosphorus trichloride or phosphorus oxychloride as condensing agents requires careful handling due to their corrosive nature but facilitates high-yield cyclizations essential for quinazoline ring closure.

Stepwise synthesis via substituted methyl 2-aminobenzoates allows for structural diversity and functional group tolerance, enabling the synthesis of analogues for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(2-pyridyl)quinazoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.

Reduction: The compound can be reduced to form dihydroquinazoline derivatives.

Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

Oxidation: Quinazolinone derivatives.

Reduction: Dihydroquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

Chemical Synthesis and Development

Building Block for Complex Molecules

4-Hydroxy-2-(2-pyridyl)quinazoline serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of derivatives that can exhibit enhanced biological activities or novel properties.

Hybrid Compound Synthesis

Researchers have synthesized hybrid compounds that incorporate this compound with other pharmacophores to improve solubility and bioactivity. These hybrids often demonstrate superior properties compared to their individual components, making them valuable in drug development .

Anticancer Activity

The compound shows promising anticancer properties, inhibiting the proliferation of various cancer cell lines. Notably:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 0.36 - 40.90 | Anticancer activity |

| HCT-116 | Variable | Strong inhibition observed |

In vitro studies have demonstrated that this compound effectively inhibits cell growth in breast (MCF-7) and colon (HCT-116) cancer cells, with IC50 values indicating significant potency .

Antibacterial and Antifungal Properties

The compound exhibits antibacterial activity against several strains, including Gram-positive and Gram-negative bacteria, as well as antifungal efficacy against various pathogens:

- Effective inhibition against Staphylococcus aureus.

- Demonstrated antifungal activity in multiple assays.

These findings suggest its potential as a broad-spectrum antimicrobial agent .

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential. Key factors include:

- Solubility: Affects absorption and bioavailability.

- Metabolic Stability: Influences the duration of action and efficacy in clinical applications.

Research indicates that optimizing these properties can enhance the compound's therapeutic profile .

VEGFR Inhibition Study

A study highlighted the compound's ability to inhibit VEGFR with an IC50 value significantly lower than many existing drugs, positioning it as a candidate for anti-angiogenic therapies .

Hybrid Compound Development

Researchers developed hybrid compounds incorporating this compound with other pharmacophores, achieving improved solubility and enhanced biological activity compared to their parent compounds .

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(2-pyridyl)quinazoline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the quinazoline scaffold significantly alter physicochemical and functional properties. Below is a comparative analysis of key derivatives:

- Solubility and Reactivity : The hydroxy group in this compound improves polar solvent solubility compared to halogenated derivatives like 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline, which may exhibit higher lipophilicity .

- Coordination Chemistry: The 2-pyridyl group enables metal chelation, analogous to di(2-pyridyl)ketone-based ligands used in biomimetic metal complexes . This contrasts with non-pyridyl derivatives (e.g., 6-chloro-4-(2-fluorophenyl)-2-methylquinazoline), which lack strong metal-binding sites.

Biological Activity

4-Hydroxy-2-(2-pyridyl)quinazoline is a heterocyclic compound belonging to the quinazoline family, which is renowned for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential applications in medicinal chemistry.

Overview of Biological Activities

Quinazoline derivatives, including this compound, are known for a wide range of biological activities such as:

- Anticancer : Inhibiting cancer cell proliferation.

- Antibacterial : Exhibiting activity against various bacterial strains.

- Antifungal : Demonstrating efficacy against fungal infections.

- Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.

The mode of action of this compound involves several biochemical pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes, which disrupts cellular processes. For instance, it has shown potential as an inhibitor of vascular endothelial growth factor receptors (VEGFR), which are crucial in angiogenesis and tumor growth .

- Cell Signaling Modulation : It interferes with cellular signaling pathways that regulate cell growth and survival, contributing to its anticancer properties .

Pharmacokinetics

The pharmacokinetic properties of this compound significantly impact its bioavailability and therapeutic potential. Factors such as solubility, absorption rates, and metabolic stability are critical for its efficacy in clinical applications .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer effects. For example:

- In vitro studies demonstrated that it effectively inhibited the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

- The compound's IC50 values (the concentration required to inhibit cell growth by 50%) were reported to be in the low micromolar range, indicating significant potency .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MCF-7 | 0.36 - 40.90 | Anticancer activity |

| HCT-116 | Variable | Strong inhibition observed |

Antibacterial and Antifungal Activity

This compound also shows promising antibacterial and antifungal properties:

- Studies have reported effective inhibition against several bacterial strains, showcasing its potential as an antibacterial agent .

- Its antifungal activity has been documented in various assays, indicating a broad spectrum of efficacy against fungal pathogens .

Case Studies

- VEGFR Inhibition Study : A study highlighted the compound's ability to inhibit VEGFR with an IC50 value significantly lower than many existing drugs, making it a candidate for anti-angiogenic therapies .

- Hybrid Compound Development : Researchers have synthesized hybrid compounds incorporating this compound with other pharmacophores to enhance biological activity. These hybrids demonstrated improved solubility and bioactivity compared to their parent compounds .

Q & A

Basic: What are the key structural features of 4-Hydroxy-2-(2-pyridyl)quinazoline that influence its reactivity or biological activity?

Answer:

The compound comprises a quinazoline core fused with a benzene and pyrimidine ring. The hydroxy group at the 4-position enhances hydrogen-bonding potential, while the 2-pyridyl substituent introduces π-π stacking capabilities and metal coordination sites. These features influence ligand-receptor interactions in biological systems (e.g., kinase inhibition) and dictate regioselectivity in synthetic modifications .

Basic: What are common synthetic routes for preparing this compound?

Answer:

A classic method involves condensation of anthranilic acid derivatives with nicotinoyl chloride under acidic conditions, followed by cyclization using agents like PCl₅. For example, heating 2-aminobenzonitrile with nicotinoyl chloride in sulfolane at 100°C yields intermediates that cyclize to form the quinazoline core . Optimization of solvent (e.g., sulfolane) and stoichiometry is critical for yield improvement.

Basic: What analytical techniques are recommended for characterizing this compound and verifying purity?

Answer:

- Elemental analysis (CHN): Validates empirical formula.

- UV-Vis spectroscopy: Confirms π-conjugated systems (e.g., λₘₐₐ at ~270–310 nm for quinazoline derivatives) .

- NMR (¹H/¹³C): Assigns proton environments (e.g., hydroxy protons at δ 10–12 ppm) and aromatic pyridyl signals.

- HPLC-MS: Assesses purity and detects trace impurities .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation: Use fume hoods to prevent inhalation (H335 risk).

- Waste disposal: Segregate organic waste and consult certified disposal services for halogenated byproducts .

Advanced: How can synthetic yields of this compound be optimized?

Answer:

- Catalyst screening: Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance intermediate stability .

- Temperature control: Gradual heating (80–100°C) minimizes side reactions like decomposition of the pyridyl group .

- Post-reaction quenching: Slow addition to ice-cold NaHCO₃ prevents abrupt pH shifts that degrade the product .

Advanced: How do structural modifications at the 4-hydroxy or 2-pyridyl positions affect biological activity (e.g., anticancer properties)?

Answer:

- 4-Hydroxy substitution: Replacing -OH with -OCH₃ reduces hydrogen-bonding capacity, lowering kinase inhibition efficacy .

- 2-Pyridyl modifications: Adding electron-withdrawing groups (e.g., -NO₂) enhances π-stacking with DNA but may increase toxicity.

- SAR studies: Derivatives with 4-thioether or 3-triazolyl groups show improved antifungal and antiviral profiles, respectively .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

Answer:

- Assay standardization: Validate cell lines (e.g., HeLa vs. MCF-7) and incubation times.

- Purity verification: Impurities like unreacted nicotinoyl chloride (detectable via HPLC) may skew results .

- Control experiments: Compare activity under identical conditions (pH, temperature) to isolate variables .

Advanced: What computational methods aid in designing derivatives for specific targets (e.g., EGFR inhibition)?

Answer:

- Molecular docking (AutoDock/Vina): Predict binding affinities to kinase ATP-binding pockets.

- QSAR modeling: Correlate substituent electronegativity/logP with IC₅₀ values .

- DFT calculations: Optimize geometries to identify reactive sites for functionalization .

Advanced: What strategies resolve purification challenges for quinazoline derivatives?

Answer:

- Chromatography: Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients .

- Recrystallization: Ethanol/water mixtures (7:3 v/v) effectively remove polar byproducts.

- Chelation-assisted purification: Exploit the pyridyl group’s affinity for Cu²⁺ ions in immobilized metal affinity chromatography (IMAC) .

Advanced: How does the compound’s stability under varying pH or temperature conditions impact experimental design?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.